Methyl helenynolate
CAS No.: 870-09-7
Cat. No.: VC17138979
Molecular Formula: C19H32O3
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870-09-7 |
|---|---|
| Molecular Formula | C19H32O3 |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | methyl (E,9S)-9-hydroxyoctadec-10-en-12-ynoate |
| Standard InChI | InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b15-12+/t18-/m1/s1 |
| Standard InChI Key | FELTUBZGYRTKDL-NKAIQICCSA-N |
| Isomeric SMILES | CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O |
| Canonical SMILES | CCCCCC#CC=CC(CCCCCCCC(=O)OC)O |
Introduction
Structural and Molecular Characteristics
Methyl helenynolate belongs to the family of oxygenated fatty acid esters, distinguished by its hybrid alkenyne backbone and stereospecific hydroxyl group. The IUPAC name, methyl ()-9-hydroxyoctadec-10-en-12-ynoate, reflects its configuration:
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A trans () double bond at the 10th carbon.
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A triple bond at the 12th carbon.
The compound’s isomeric SMILES notation, \text{CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O}, underscores its stereochemical complexity . Its three-dimensional conformation, accessible via PubChem’s 3D structure model, reveals a bent geometry due to the conjugated enyne system, which may influence its reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties of Methyl Helenynolate
Synthesis and Reaction Pathways
The synthesis of methyl helenynolate is historically rooted in the base-catalyzed isomerization of epoxy esters, a reaction pioneered by Conacher and Gunstone in 1968 . Their work demonstrated that methyl crepenynate (methyl 9,10-epoxyoctadec-12-ynoate) undergoes rearrangement under basic conditions to yield racemic methyl helenynolate . This transformation proceeds via a proposed mechanism involving epoxide ring opening, hydride shift, and subsequent hydroxyl group formation .
Key Synthetic Steps:
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Epoxidation: Crepenynic acid (octadec-12-ynoic acid) is epoxidized at the 9,10-position to form methyl crepenynate.
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Base-Catalyzed Rearrangement: Treatment with a strong base (e.g., potassium tert-butoxide) induces ring opening and hydroxyl group migration, yielding methyl helenynolate .
This method mirrors the synthesis of related compounds like methyl coriolate, underscoring the versatility of epoxy ester rearrangements in generating conjugated systems .
Table 2: Comparative Synthesis of Methyl Helenynolate and Analogues
| Starting Material | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Methyl crepenynate | Racemic methyl helenynolate | KOtBu, reflux | Moderate | |
| Methyl vernolate | Methyl coriolate | Similar base conditions | High |
Historical Context and Recent Advances
First synthesized in the late 1960s, methyl helenynolate emerged from studies on epoxy acid rearrangements in seed oils . Recent commercial availability (e.g., Vulcanchem’s 2024 listing) has renewed interest in its applications. Current research focuses on:
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Pharmaceutical Derivatives: Modifying the hydroxyl or ester groups to enhance bioavailability.
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Material Science: Exploiting its conjugated system for conductive polymers or sensors.
Challenges and Future Directions
Despite its potential, several hurdles remain:
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Stereochemical Purity: Current synthetic routes yield racemic mixtures; asymmetric synthesis is needed for pharmaceutical use.
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Toxicity Profiling: No data exist on mammalian toxicity or pharmacokinetics.
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Scalability: Improving yields from epoxy ester precursors is essential for industrial adoption .
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